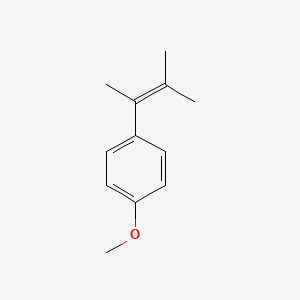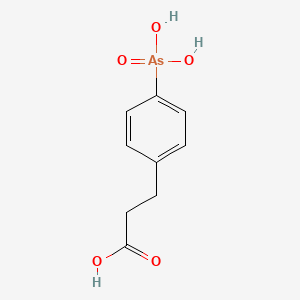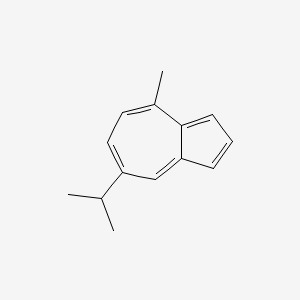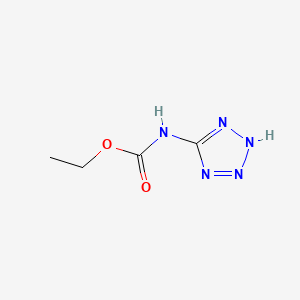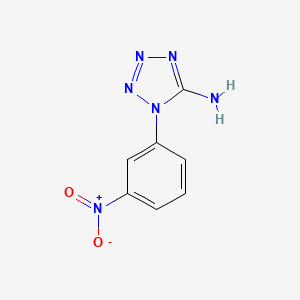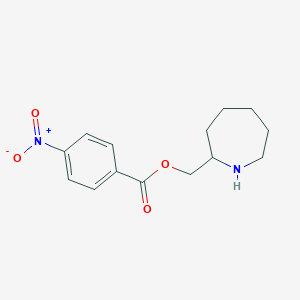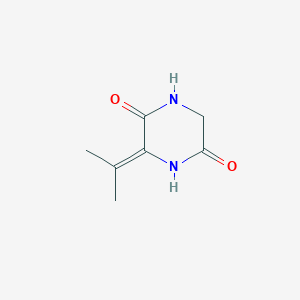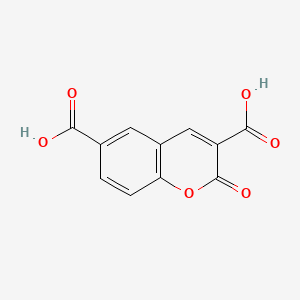
Ethyl 2,4-dimethyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,4-dimethyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylate is a heterocyclic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with ethyl, methyl, and sulfanylidene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dimethyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with thiourea in the presence of a base, followed by cyclization to form the triazine ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common to achieve high-quality products .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,4-dimethyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazine derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 2,4-dimethyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an enzyme inhibitor and is used in studies related to enzyme kinetics and protein interactions.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of ethyl 2,4-dimethyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can occur through covalent or non-covalent interactions, depending on the nature of the enzyme and the compound . The pathways involved often include disruption of metabolic processes or signaling pathways critical for cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2,4-dimethyl-5-oxo-1,2,4-triazine-6-carboxylate: Lacks the sulfanylidene group, which may affect its reactivity and biological activity.
Methyl 2,4-dimethyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester, which can influence its solubility and reactivity.
2,4-Dimethyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylic acid: The carboxylic acid form, which may have different solubility and reactivity properties compared to the ester derivatives.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfanylidene group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
6947-19-9 |
|---|---|
Molekularformel |
C8H11N3O3S |
Molekulargewicht |
229.26 g/mol |
IUPAC-Name |
ethyl 2,4-dimethyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylate |
InChI |
InChI=1S/C8H11N3O3S/c1-4-14-7(13)5-6(12)10(2)8(15)11(3)9-5/h4H2,1-3H3 |
InChI-Schlüssel |
IJJWPSFASKDSHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NN(C(=S)N(C1=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol](/img/structure/B14727565.png)

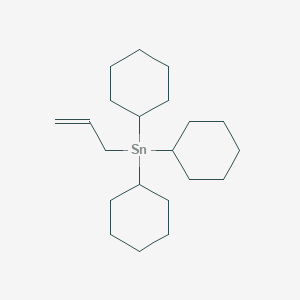
![2-[Hydroxy-(4-hydroxyphenyl)methyl]phenol](/img/structure/B14727585.png)
